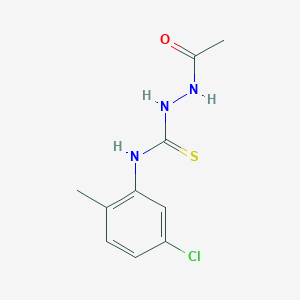![molecular formula C20H30N2O3S B4758408 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4758408.png)
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
説明
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s and has gained attention due to its potential therapeutic effects.
作用機序
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine acts as a selective agonist for the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor by 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine results in the inhibition of neurotransmitter release, leading to analgesic effects. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to modulate the reward pathway, which may be relevant to its potential use in addiction treatment.
Biochemical and Physiological Effects
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to produce analgesic effects in animal models of pain, including thermal and mechanical stimuli. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have a low potential for abuse and dependence, which may make it a promising candidate for addiction treatment.
実験室実験の利点と制限
One advantage of using 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its high affinity for the delta opioid receptor, which allows for selective targeting of this receptor. However, one limitation is that 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has a relatively short half-life, which may make it difficult to maintain consistent effects over time.
将来の方向性
Future research on 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine could focus on its potential use in the treatment of specific types of pain, such as neuropathic pain. It could also explore its potential use in combination with other drugs for addiction treatment. Additionally, research could investigate the underlying mechanisms of 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine's effects on the reward pathway and its potential use in the treatment of psychiatric disorders. Further studies could also focus on developing new analogs of 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine with improved pharmacological properties.
Conclusion
In conclusion, 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a synthetic compound with potential therapeutic effects in the treatment of pain, addiction, and psychiatric disorders. Its high affinity for the delta opioid receptor and low potential for abuse and dependence make it a promising candidate for further research. Future studies could explore its potential use in specific types of pain, combination therapy for addiction treatment, and the development of new analogs with improved pharmacological properties.
科学的研究の応用
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain and addiction. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain modulation and reward pathways. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
[1-(3-phenylpropylsulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-13-5-2-6-14-21)19-11-15-22(16-12-19)26(24,25)17-7-10-18-8-3-1-4-9-18/h1,3-4,8-9,19H,2,5-7,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURSLYXBUNJUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-Phenylpropyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)

![3-allyl-5-[1-methyl-5-(trifluoromethyl)-2(1H)-pyridinylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758346.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B4758354.png)
![N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4758358.png)
![8-(4-chlorophenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758367.png)
![5-[(2-butoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758374.png)

![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4758381.png)
![3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4758396.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)
![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)
